N-[(furan-2-yl)methyl]-3-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide
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Overview
Description
N-[(furan-2-yl)methyl]-3-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide is a complex organic compound that features a unique structure combining a furan ring, an imidazo[1,2-c]quinazoline core, and a propanamide side chain
Mechanism of Action
Target of Action
The primary target of N-[(furan-2-yl)methyl]-3-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide is the molecular chaperone DnaK . DnaK is a heat shock protein that assists in protein folding and the prevention of protein aggregation . It plays a crucial role in maintaining cellular homeostasis, especially under stress conditions .
Mode of Action
This compound interacts with DnaK, leading to the inhibition of Staphylococcus aureus biofilm formation . Biofilms are communities of bacteria that are embedded in a self-produced matrix, which provides protection against antibiotics and the immune system . By inhibiting biofilm formation, this compound enhances the susceptibility of S. aureus to antimicrobial agents .
Biochemical Pathways
It is known that the compound interferes with the function of dnak, which is involved in protein folding and the prevention of protein aggregation . This suggests that this compound may affect various cellular processes that rely on the proper folding and functioning of proteins.
Result of Action
The primary result of this compound’s action is the inhibition of S. aureus biofilm formation . This leads to an increased susceptibility of S. aureus to antimicrobial agents . The compound’s action on DnaK may also affect various cellular processes that rely on the proper folding and functioning of proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-3-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide typically involves multiple steps:
Formation of the Imidazo[1,2-c]quinazoline Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminobenzamide and an aldehyde or ketone.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using a thiol reagent.
Attachment of the Furan Ring: The furan ring is often introduced through a Friedel-Crafts alkylation reaction.
Formation of the Propanamide Side Chain: This step involves the reaction of the intermediate with a suitable acylating agent to form the final propanamide structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-3-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring and sulfanyl group can be oxidized under appropriate conditions.
Reduction: The carbonyl group in the imidazoquinazoline core can be reduced to form alcohol derivatives.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the furan ring and sulfanyl group.
Reduction: Alcohol derivatives of the imidazoquinazoline core.
Substitution: Substituted derivatives at the sulfanyl group.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, N-[(furan-2-yl)methyl]-3-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide can be studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine
In medicinal chemistry, this compound is of interest for its potential therapeutic properties. It can be investigated for its activity against various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Comparison with Similar Compounds
Similar Compounds
- N-[(furan-2-yl)methyl]-3-(5-{[(phenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide
- N-[(furan-2-yl)methyl]-3-(5-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide
Uniqueness
N-[(furan-2-yl)methyl]-3-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-3-[5-[(4-methylphenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O3S/c1-17-8-10-18(11-9-17)16-34-26-29-21-7-3-2-6-20(21)24-28-22(25(32)30(24)26)12-13-23(31)27-15-19-5-4-14-33-19/h2-11,14,22H,12-13,15-16H2,1H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDJOUXXLQRJML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCC5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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